molecular formula C13H16ClNO2S B12833421 1-Pentyl-1H-indole-3-sulfonyl chloride

1-Pentyl-1H-indole-3-sulfonyl chloride

Cat. No.: B12833421
M. Wt: 285.79 g/mol
InChI Key: SQNRJIQDZNUFDM-UHFFFAOYSA-N
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Description

1-Pentyl-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Pentyl-1H-indole-3-sulfonyl chloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The resulting indole can then be functionalized with a pentyl group through N-alkylation reactions.

Mechanism of Action

The mechanism of action of 1-Pentyl-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds and modulation of their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Properties

Molecular Formula

C13H16ClNO2S

Molecular Weight

285.79 g/mol

IUPAC Name

1-pentylindole-3-sulfonyl chloride

InChI

InChI=1S/C13H16ClNO2S/c1-2-3-6-9-15-10-13(18(14,16)17)11-7-4-5-8-12(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3

InChI Key

SQNRJIQDZNUFDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl

Origin of Product

United States

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